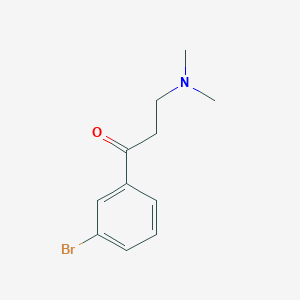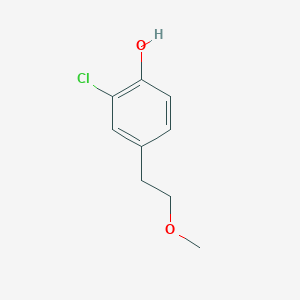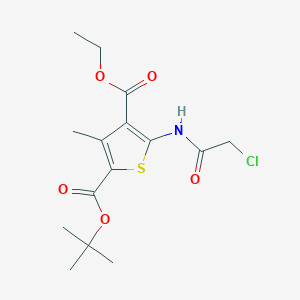
2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Descripción general
Descripción
2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is a chemical compound that is widely used in scientific research. It is commonly referred to as TBCM-T, and it is a thiophene derivative that has been synthesized using a specific method. This compound has been found to have numerous biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.
Mecanismo De Acción
The mechanism of action of TBCM-T involves its ability to react with ROS, specifically hydrogen peroxide (H2O2), to form a fluorescent product. This product emits a green fluorescence when excited with blue light, allowing scientists to visualize the location and amount of ROS in living cells. TBCM-T has been found to be highly specific for H2O2, making it a valuable tool for studying the role of this ROS in various biological processes.
Biochemical and Physiological Effects:
TBCM-T has been found to have several biochemical and physiological effects. It has been shown to induce autophagy in various cell types, which may be due to its ability to generate ROS. Additionally, TBCM-T has been shown to protect cells from oxidative stress-induced cell death, suggesting that it may have antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of TBCM-T.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCM-T has several advantages for use in lab experiments. It is a highly specific probe for H2O2, allowing for accurate detection of this ROS in living cells. Additionally, TBCM-T is cell-permeable, making it easy to use in a variety of cell types. However, TBCM-T has some limitations. It has been found to be toxic to cells at high concentrations, making it important to use the appropriate concentration for each experiment. Additionally, TBCM-T has a short half-life in cells, requiring frequent imaging to accurately detect changes in ROS levels.
Direcciones Futuras
There are several future directions for the use of TBCM-T in scientific research. One direction is to study the role of ROS in various disease states, such as cancer and neurodegenerative diseases. Additionally, TBCM-T could be used to study the effects of antioxidants on ROS levels in living cells. Finally, TBCM-T could be modified to increase its half-life in cells, allowing for longer imaging times and more accurate detection of changes in ROS levels.
Conclusion:
In conclusion, TBCM-T is a valuable tool for scientific research due to its ability to detect H2O2 in living cells. It has numerous applications in studying various biological processes, including autophagy and apoptosis. While TBCM-T has some limitations, it has several advantages that make it a useful tool for scientists. Future research on TBCM-T could lead to a better understanding of the role of ROS in various disease states and the effects of antioxidants on ROS levels in living cells.
Aplicaciones Científicas De Investigación
TBCM-T has been found to have numerous scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a tool for studying the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Additionally, TBCM-T has been used as a tool for studying the role of ROS in various biological processes, such as apoptosis and cell signaling.
Propiedades
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-6-21-13(19)10-8(2)11(14(20)22-15(3,4)5)23-12(10)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPKEMCMMCHUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120944 | |
| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate | |
CAS RN |
519016-62-7 | |
| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 5-[(2-chloroacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




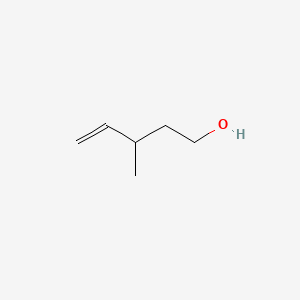
![1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3383957.png)


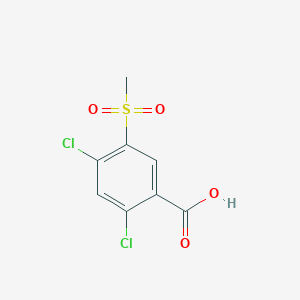
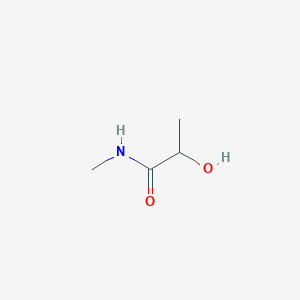


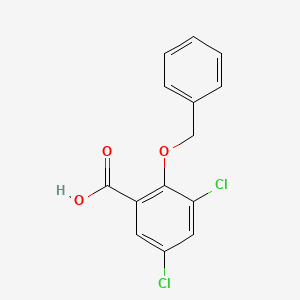

![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)
